REACTION_CXSMILES
|
F[C:2]1(F)[C:11]2[C:6](=[CH:7]C=C[CH:10]=2)[C:5](=[O:12])[C:4]([C:13](F)(F)F)=[CH:3]1.F[C:19]1(F)C2C(=CC=CC=2)C(F)(F)C=C1C(F)(F)F>CC(C)=O>[CH3:13][C:4]1[C:3]([CH3:19])=[CH:2][C:11]([CH3:10])=[C:6]([CH3:7])[C:5]=1[OH:12]
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C=C(C(C2=CC=CC=C12)=O)C(F)(F)F)F
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=CC(C2=CC=CC=C12)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=C(C=C1C)C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |